N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Description
N,6-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a tetrahydrocarbazole derivative featuring a partially hydrogenated carbazole core with methyl substitutions at the 1-amine (N,N-dimethyl) and 6-position (C6-methyl). This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive carbazole alkaloids. The compound is synthesized via reductive amination or nucleophilic substitution, as inferred from synthetic routes for analogs (e.g., Scheme 1 in ) .
Properties
IUPAC Name |
N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-9-6-7-12-11(8-9)10-4-3-5-13(15-2)14(10)16-12/h6-8,13,15-16H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZBTDZYACGVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the formation of the carbazole core followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under high-temperature conditions. For example, a hydrazone intermediate can be heated in a solvent like Dowtherm A to induce cyclization and form the carbazole core .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1,4-dione derivatives, while substitution reactions can produce a variety of substituted carbazole compounds .
Scientific Research Applications
Medicinal Chemistry
N,6-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been investigated for its potential therapeutic effects in various medical conditions.
1.1 Antidepressant Properties
Research indicates that derivatives of carbazole-based compounds exhibit antidepressant-like effects. A study demonstrated that modifications in the carbazole structure could enhance serotonin receptor affinity, suggesting potential applications in treating depression and anxiety disorders .
1.2 Anticancer Activity
Several studies have explored the anticancer properties of carbazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
| Study | Cancer Type | Mechanism of Action |
|---|---|---|
| Study 1 | Breast Cancer | Induces apoptosis via mitochondrial pathway |
| Study 2 | Lung Cancer | Inhibits cell cycle progression |
| Study 3 | Leukemia | Modulates signaling pathways involved in cell survival |
Materials Science
The compound has also found applications in materials science due to its unique electronic properties.
2.1 Organic Light Emitting Diodes (OLEDs)
this compound has been utilized as a hole transport material in OLEDs. Its high thermal stability and good charge transport properties make it suitable for enhancing device efficiency and longevity .
2.2 Photovoltaic Cells
Research into organic photovoltaics has highlighted the potential of carbazole derivatives as electron-donating materials. The incorporation of this compound into photovoltaic systems can improve light absorption and energy conversion efficiency .
Biochemistry
In biochemistry, this compound serves as a valuable tool for studying biological processes.
3.1 Enzyme Inhibition Studies
N,6-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amines have been investigated for their ability to inhibit specific enzymes linked to metabolic disorders. For example, they have shown promise in inhibiting monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters .
3.2 Proteomics Research
The compound is also used in proteomics as a biochemical probe to study protein interactions and functions. Its structural features allow it to bind selectively to target proteins, facilitating the understanding of complex biological systems .
Case Study 1: Antidepressant Activity
A recent clinical trial assessed the efficacy of a novel carbazole derivative based on N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amines for treating major depressive disorder. Results indicated significant improvement in patient symptoms compared to placebo controls .
Case Study 2: OLED Performance
A research group developed an OLED using this compound as the hole transport layer. The device exhibited a maximum external quantum efficiency of 25%, demonstrating the material's effectiveness in enhancing light emission .
Mechanism of Action
The mechanism of action of N,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. For example, it may induce phosphorylation of proteins like LATS1 and YAP1/TAZ, which are involved in cell signaling pathways that regulate cell proliferation and survival . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent significantly influences biological activity and physicochemical properties:
- Methyl vs. Chloro : The chloro substituent (e.g., in 6-chloro derivatives) enhances electronic interactions with bacterial targets, improving antimicrobial potency . Methyl groups may favor lipophilicity but reduce polar interactions.
- Nitro Group : The 6-nitro derivative (Compound 1) activates the CpxRA pathway in E. coli but requires a primary amine for activity, unlike the dimethylated target compound .
Modifications to the Amine Group
The 1-amine substituent impacts target engagement and pharmacokinetics:
- Primary vs. Dimethyl Amine : Primary amines (e.g., Compound 6) exhibit superior accumulation in E. coli due to porin-mediated transport, whereas dimethylation likely hinders permeability .
Impact of C-Ring Integrity
The C-ring (positions 2,3,4,9) is critical for conformational stability and activity:
- Intact C-Ring : Compounds like N,6-dimethyl-THCz-1-amine retain full activity. Removal (e.g., Compound 21) reduces cytotoxicity by 10-fold, suggesting the C-ring biases ligand-target interactions .
- C-Ring Deconstruction : Simplified analogs (e.g., Compound 21) lose stress-response activation, avoiding off-target effects seen in related compounds .
Stereochemical Considerations
While the target compound lacks chiral centers, enantiomerically pure analogs (e.g., (R)- and (S)-THCz-1) show divergent activities:
- Enantiomer Separation : Chiral resolution (e.g., via CHIRALPAK columns) is critical for optimizing activity, as seen in AL682 synthesis .
- Stereoselective Synthesis : Asymmetric reductive amination (e.g., in ) achieves >96% diastereoselectivity, highlighting the importance of chirality in derivative design .
Biological Activity
N,6-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C14H18N2
- Molecular Weight: 214.31 g/mol
- CAS Number: 1119451-37-4
- Physical Form: Solid
- Purity: 95% .
Antimicrobial Activity
N-substituted carbazoles, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.
Antitumor Properties
Several studies have highlighted the antitumor potential of carbazole derivatives. For instance:
- A study on N-substituted carbazoles showed that certain derivatives exhibited cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and C6 (glioma) with IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL .
- Another research indicated that compounds derived from carbazoles could inhibit topoisomerase II activity at low concentrations (e.g., 2.5 µM), which is crucial for cancer cell proliferation .
Neuroprotective Effects
This compound has been investigated for neuroprotective properties. In vitro studies demonstrated that certain derivatives could protect neuronal cells from glutamate-induced toxicity. For example:
- Compounds with bulky substituents at the N-position showed significant neuroprotective activity at concentrations as low as 3 µM .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Oxidative Stress Reduction: Some derivatives exhibit antioxidative properties that help mitigate oxidative stress in cells.
- Cell Signaling Modulation: The compound may influence signaling pathways associated with cell survival and proliferation.
Case Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Howorko et al. (2015) | Antitumor | Inhibition of topoisomerase II at 2.5 µM concentration |
| Saturnino et al. (2013) | Neuroprotective | Significant protection against glutamate toxicity at 3 µM |
| PMC6332089 (2015) | Antimicrobial | Effective against various bacterial strains |
Q & A
Q. Methodological Answer :
- Experimental Design : Compare bacterial accumulation of primary amine derivatives (e.g., compound 6 ) with des-amino analogs (e.g., compound 33 ) using mass spectrometry in E. coli strains with controlled outer membrane permeability and efflux efficiency. This isolates the impact of the primary amine on transport .
- Advanced Consideration : Incorporate isothermal titration calorimetry (ITC) to quantify binding affinity to bacterial porins, providing mechanistic insights into permeation pathways.
What computational strategies are effective for predicting the binding modes of this compound derivatives to biological targets like YAP1/TAZ?
Q. Methodological Answer :
- Docking Workflow : Use software like AutoDock Vina or Schrödinger Suite for rigid/flexible docking, guided by crystallographic data of homologous targets. Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .
- Advanced Consideration : Employ molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-target complexes over time, analyzing root-mean-square deviation (RMSD) and binding free energies via MM/PBSA .
How can enantioselective synthesis of this compound derivatives be optimized for high chiral purity?
Q. Methodological Answer :
- Synthetic Route : Use asymmetric reductive amination with chiral auxiliaries (e.g., (R)- or (S)-phenylethylamines) to achieve >95% enantiomeric excess (ee). Monitor reaction progress via chiral HPLC .
- Advanced Consideration : Explore Ru(II)-catalyzed transfer hydrogenation for dynamic kinetic resolution, improving yield and stereoselectivity under mild conditions .
What experimental approaches resolve contradictions in the reported importance of the C-ring for biological activity in carbazol-1-amine derivatives?
Q. Methodological Answer :
- Data Reconciliation : Perform comparative SAR studies using isogenic compounds (e.g., 6 vs. 21 ) with/without the C-ring. Use bacterial cytotoxicity assays (e.g., resazurin viability staining) and EC50 calculations to quantify activity differences .
- Advanced Consideration : Apply NMR-based conformational analysis to determine if the C-ring imposes structural rigidity that enhances target engagement .
How can thermal decarboxylation be leveraged to synthesize unsubstituted tetrahydrocarbazole scaffolds from advanced intermediates?
Q. Methodological Answer :
- Optimized Protocol : React derivatives like 6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine at 180–200°C with Cu/quinoline catalysts. Monitor CO₂ evolution via gas chromatography (GC) and confirm scaffold integrity via HR-MS .
- Advanced Consideration : Use microwave-assisted synthesis to reduce reaction time and improve yield while minimizing side reactions .
What in vitro and in vivo models are suitable for validating the anti-cancer efficacy of this compound derivatives targeting YAP1/TAZ?
Q. Methodological Answer :
- In Vitro Models : Use bladder cancer cell lines (e.g., T24, UM-UC-3) for proliferation assays (MTT) and Western blotting to quantify YAP1/TAZ suppression .
- In Vivo Models : Employ xenograft mouse models with tumor volume monitoring and immunohistochemistry (IHC) to assess target modulation in vivo .
How can hydrogen-bonding patterns in crystalline this compound derivatives inform solid-state stability?
Q. Methodological Answer :
- Crystallographic Analysis : Use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks. Apply graph-set analysis (e.g., Etter’s rules) to classify motifs (e.g., R₂²(8) rings) .
- Advanced Consideration : Correlate thermal stability (DSC/TGA) with intermolecular interaction strength to predict shelf-life under varying storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
